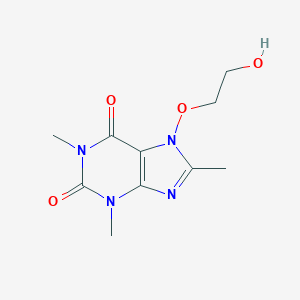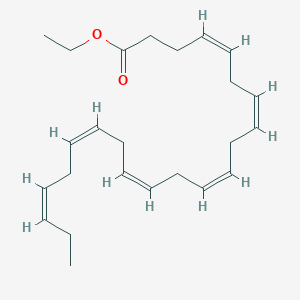
カルセオラリオシド B
概要
説明
Synthesis Analysis
Calceolarioside B can be synthesized through a convenient 4-step process, resulting in high overall yields. A key step in this synthesis involves the regioselective O-6 acylation of unprotected 2-phenylethyl-β-d-glucosides with cinnamoyl chlorides, catalyzed by Me2SnCl2, yielding excellent outcomes. This method provides a model for the synthesis of phenylpropanoid glycosides acylated at O-6 and demonstrates the potential for efficient production of such compounds (Khong & Judeh, 2017).
科学的研究の応用
抗ウイルス用途
カルセオラリオシド B は、ヒトコロナウイルスに対する潜在的な阻害剤として同定されており、特にヘマグルチニンエステラーゼ (HE) 表面糖タンパク質を標的としています . この化合物は、HE 受容体と良好な結合を示しており、特に有効な薬剤が現在利用できない COVID-19 のような状態に対する、抗ウイルス治療薬の開発において効果的である可能性を示唆しています .
薬理学的意義
薬理学では、this compound の有効性と効力は、他の化合物と比較して副作用が少ないことが注目されています . これは、特にアケビ茎由来の製薬製品における、更なる薬剤開発および品質管理のための貴重な候補となります .
皮膚科学的利点
研究によると、this compound は、光保護効果があり、UVA/UVB によって誘発される早期皮膚老化を予防する可能性があります . これは、光老化から保護することを目的としたスキンケア製品のための、有望な経路を提供する、天然の NRF2 活性剤として役立つ可能性があります。
生化学研究
生化学の分野では、this compound は、特に分子ドッキングとシミュレーションの文脈で、タンパク質との相互作用を研究するために使用されてきました . その結合特性と安定性により、タンパク質-リガンド相互作用と生化学的アッセイの開発を理解するための興味の対象となっています。
分子生物学の知見
分子生物学におけるthis compound の役割は、特に NRF2 経路に関する遺伝子発現への影響に関連しています . この経路は、細胞防御機構にとって重要であり、this compound が好中球において Nrf2 発現を誘導する能力により、酸化ストレス関連の病態に対する潜在的な治療薬としての位置付けがされています。
ウイルス学および感染症
この化合物の抗ウイルス特性は、コロナウイルスのスパイクタンパク質に対するその効率が評価されているウイルス学におけるその使用にまで及びます . ウイルス感染症との闘いにおけるリード化合物の可能性は、感染症研究におけるその重要性を強調しています。
作用機序
Target of Action
Calceolarioside B, a natural product isolated from Akebia quinata leaves , primarily targets rat lens aldose reductase (RLAR) and aromatase . RLAR is an enzyme that plays a crucial role in the polyol pathway, converting glucose to sorbitol. Aromatase is an enzyme that catalyzes the conversion of androgens to estrogens, playing a significant role in hormone regulation .
Mode of Action
Calceolarioside B exhibits significant inhibitory activity against RLAR, with an IC50 value of 23.99 μM . This suggests that Calceolarioside B binds to the active site of RLAR, preventing it from catalyzing its normal reaction. It also inhibits aromatase , which could potentially disrupt estrogen production and have implications for conditions where estrogen levels are a factor.
Biochemical Pathways
Its inhibition of rlar suggests it may impact the polyol pathway, which is involved in glucose metabolism . Its inhibition of aromatase suggests it may also affect steroid hormone biosynthesis .
Pharmacokinetics
A study on phillyrin, a similar compound, used calceolarioside b as an internal standard, suggesting that it may have similar adme properties
Result of Action
Calceolarioside B’s inhibition of RLAR and aromatase could have several effects at the molecular and cellular level. By inhibiting RLAR, it could potentially affect glucose metabolism and the formation of sorbitol . Its inhibition of aromatase could disrupt the balance of androgens and estrogens, potentially affecting a variety of physiological processes .
Safety and Hazards
生化学分析
Biochemical Properties
Calceolarioside B exhibits significant inhibitory activity against rat lens aldose reductase (RLAR), with an IC50 value of 23.99 μM . It also displays inhibitory effect on DPPH radical scavenging activity, with an IC50 value of 94.60 μM . These interactions suggest that Calceolarioside B may play a role in antioxidant reactions.
Cellular Effects
Calceolarioside B has been found to have effects on various types of cells. For instance, it exhibits significant inhibitory activity against rat lens aldose reductase (RLAR) . This suggests that Calceolarioside B may influence cell function by interacting with specific enzymes and proteins within the cell.
特性
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O11/c24-14-4-1-12(9-16(14)26)3-6-19(28)33-11-18-20(29)21(30)22(31)23(34-18)32-8-7-13-2-5-15(25)17(27)10-13/h1-6,9-10,18,20-27,29-31H,7-8,11H2/b6-3+/t18-,20-,21+,22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKQVVDFNHDYNK-FOXCETOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70414938 | |
| Record name | Calceolarioside B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70414938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105471-98-5 | |
| Record name | Calceolarioside B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105471-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calceolarioside B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70414938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calceolarioside B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4UBY23XZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: While a definitive mechanism of action for Calceolarioside B remains to be fully elucidated, research suggests several key interactions:
- Inhibition of Protein Kinase C alpha (PKCα): Calceolarioside B has demonstrated inhibitory activity against PKCα, a key enzyme involved in cell signaling and proliferation. This inhibitory effect was observed with an IC50 of 4.6 μM. []
- Activation of the Nrf2/ARE Pathway: Calceolarioside B has been linked to the activation of the Nrf2/ARE pathway, a cellular defense mechanism against oxidative stress. This activation leads to the increased production of antioxidant enzymes like glutathione S-transferase (GST). []
- Inhibition of Aldose Reductase and AGE Formation: Calceolarioside B exhibits inhibitory activity against rat lens aldose reductase (RLAR) and the formation of advanced glycation end products (AGEs), suggesting potential for managing diabetic complications. []
- Suppression of Activator Protein-1 (AP-1): Studies indicate that Calceolarioside B can suppress AP-1 activity, potentially leading to the inhibition of inducible nitric oxide synthase (iNOS) expression in macrophages. []
- Binding to HIV gp41: Research has shown moderate binding affinity of Calceolarioside B to HIV gp41, a protein involved in viral entry, with an IC50 value of 0.1 mg/ml. []
ANone: The downstream effects of Calceolarioside B's interactions are diverse and depend on the specific target and cellular context:
- Anti-inflammatory effects: Suppression of AP-1 and iNOS expression suggests potential anti-inflammatory activity. []
- Antioxidant effects: Activation of the Nrf2/ARE pathway and inhibition of AGE formation point to antioxidant properties. [, ]
- Potential Anti-cancer effects: Inhibition of PKCα might contribute to anti-proliferative effects against certain cancer cell lines, such as prostate cancer. []
- Potential for managing diabetic complications: RLAR and AGE inhibition highlights its potential in managing diabetic complications. []
ANone: The molecular formula of Calceolarioside B is C29H36O15, and its molecular weight is 624.58 g/mol.
ANone: Key spectroscopic data includes:
ANone: While specific studies on material compatibility and stability are limited, the research indicates potential challenges:
ANone: Currently, there's no evidence to suggest that Calceolarioside B exhibits catalytic properties. Its biological activities stem primarily from its interactions with specific enzymes and signaling pathways.
ANone: Yes, computational studies have been conducted, notably in the context of:
- Molecular Docking: Docking studies have explored the binding interactions of Calceolarioside B with potential drug targets, such as HIV gp41 [] and hemagglutinin-esterase surface glycoprotein in human coronaviruses. []
- Pharmacophore Modeling: These models have been developed to identify key structural features of Calceolarioside B responsible for its biological activity, aiding in the design of new analogs. []
ANone: Research on related phenylethanoid glycosides suggests that structural modifications can significantly influence activity:
- Number and Position of Phenolic Hydroxyls: The number and position of phenolic hydroxyl groups on the caffeoyl and phenylethyl moieties can impact antioxidant and enzyme inhibitory activities. [, ]
- Type and Linkage of Sugar Moieties: Modifications to the sugar moieties, such as the type of sugar and glycosidic linkage, can influence both the potency and selectivity of the compound. []
ANone: The provided research focuses primarily on the isolation, identification, and preliminary biological evaluation of Calceolarioside B. More in-depth studies are needed to address questions related to SHE regulations, detailed pharmacokinetics and pharmacodynamics, comprehensive toxicity profiles, drug delivery strategies, and other aspects related to clinical development.
ANone: Calceolarioside B, first isolated in the late 20th century, has gradually gained attention for its diverse biological activities. Key milestones include:
- Discovery of Biological Activities: Research demonstrating its inhibitory effects on PKCα, RLAR, and its potential antioxidant and anti-inflammatory properties has fueled further interest. [, , ]
- Computational Studies: The application of computational techniques like molecular docking and pharmacophore modeling has contributed to a deeper understanding of its potential interactions with biological targets. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B27522.png)



![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B27527.png)


